NPEC-caged-dopamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NPEC-caged-dopamine is a caged version of dopamine . It releases dopamine leading to D1 receptor activation upon UV light illumination (360 nm) . It’s used as a molecular tool to investigate a biological target with high spatiotemporal resolution .

Molecular Structure Analysis

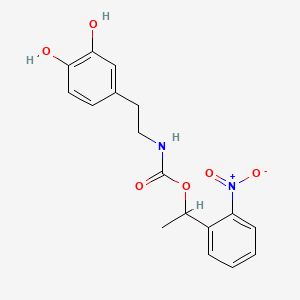

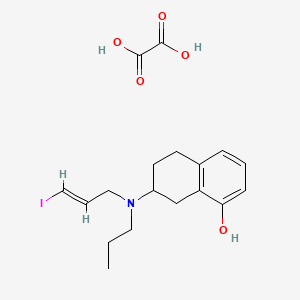

The molecular formula of NPEC-caged-dopamine is C17H18N2O6 . The InChI string is InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) . The Canonical SMILES is CC(C1=CC=CC=C1N+[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O .Chemical Reactions Analysis

Upon UV light illumination (360 nm), NPEC-caged-dopamine releases dopamine, leading to D1 receptor activation . This process is known as photolysis .Physical And Chemical Properties Analysis

NPEC-caged-dopamine has a molecular weight of 346.3 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 . Its Topological Polar Surface Area is 125 Ų .科学的研究の応用

Photolysis in Neuroscience : NPEC caging groups, like 1-(2-nitrophenyl)ethoxycarbonyl (NPEC), are used in neuroscience for photolysis, enabling isolation of post-synaptic receptor activation and investigation of receptor mechanisms in situ. NPEC-caged compounds have been found effective for studying synaptic transmission and receptor-specific actions in brain slices without adverse effects on glutamate receptors (Palma-Cerda et al., 2012).

Caged Dopamine D2/D3 Receptor Antagonists : Research on the structural development of caged dopamine D2/D3 receptor antagonists has shown the potential of these compounds for investigating dopaminergic neurotransmission with high spatiotemporal resolution, which is crucial for understanding psychiatric and neurological diseases such as Parkinson’s disease and schizophrenia (Gienger et al., 2020).

Two-Photon Optical Interrogation : A novel caged dopamine compound (RuBi-Dopa) based on ruthenium photochemistry has been introduced for two-photon optical interrogation. This approach allows the mapping of functional dopamine receptors in living brain tissue with high spatial resolution (Araya et al., 2013).

Nanoparticles for Brain Delivery : Studies have focused on nanoparticles based on conjugates like N,O-Carboxymethyl Chitosan-Dopamine Amide for intranasal delivery to the brain, particularly for Parkinson’s disease treatment. This approach aims to restore dopamine content in parkinsonian patients while addressing the challenge of premature leakage of therapeutic agents (Trapani et al., 2022).

Modulation of Dopaminergic Responses : Research has shown that negative allosteric modulation of metabotropic glutamate receptors can counteract abnormal dopamine receptor responses, suggesting potential therapeutic applications for conditions like DYT1 dystonia (Sciamanna et al., 2014).

Dopamine in Learning and Memory : Studies have investigated the role of dopamine in learning and memory, as seen in Alzheimer’s disease models. Dopamine precursors like levodopa have shown potential in improving cognitive function and reducing non-cognitive behavioral alterations in such models (Ambrée et al., 2009).

Optofluidic Control in Rodent Learning : A study combined a caged glutamate molecule with optofluidic delivery for real-time manipulation of rodent behavior. This research highlights the potential of such approaches in neuroscience, especially in the context of behavior and learning studies (Durand-de Cuttoli et al., 2020).

作用機序

Target of Action

NPEC-caged-dopamine is primarily targeted at Dopamine D1 receptors . These receptors are a type of G-protein coupled receptor that is widely distributed in the brain and plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and motor control .

Mode of Action

NPEC-caged-dopamine is a caged version of dopamine, meaning it’s a biologically inactive compound that can be activated by light . Upon illumination with UV light at 360 nm, NPEC-caged-dopamine releases dopamine, leading to the activation of D1 receptors . This allows for precise spatial and temporal control over dopamine signaling .

Biochemical Pathways

The activation of D1 receptors by dopamine released from NPEC-caged-dopamine leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway . This results in the activation of protein kinase A (PKA), which then leads to the expression of c-Fos, a marker of neuronal activation . This pathway plays a key role in the regulation of various physiological processes, including mood, reward, and motor control .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 100 mm

Result of Action

The activation of D1 receptors by NPEC-caged-dopamine leads to a cascade of biochemical events, including the activation of PKA and the expression of c-Fos . This can result in a variety of cellular effects, depending on the specific cell type and context. For example, in striatal neurons, NPEC-caged-dopamine has been shown to induce a significantly greater detection and sensitivity to sub-second dopamine signals as compared to cortical neurons .

Action Environment

The action of NPEC-caged-dopamine is influenced by various environmental factors. For instance, the compound’s activity is dependent on the presence of UV light, which is required to release dopamine from the caged compound Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other biological molecules

Safety and Hazards

While specific safety and hazard information for NPEC-caged-dopamine is not available, general safety measures for handling such compounds include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and having an accessible safety shower and eye wash station .

将来の方向性

The use of caged compounds like NPEC-caged-dopamine substantially contributes to our understanding of receptor function, potentially paving the way for new therapeutics . The rapid spatiotemporal control of such ligands upon photo-uncaging provides valuable insights into kinetics of association, dissociation as well as receptor-induced signaling .

特性

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNNZLULXSQJGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NPEC-caged-dopamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)